molecular formula C7H8N4 B12100372 3-Methylimidazo[1,2-b]pyridazin-6-amine

3-Methylimidazo[1,2-b]pyridazin-6-amine

Cat. No.: B12100372
M. Wt: 148.17 g/mol
InChI Key: SXXKGDRZUORMOA-UHFFFAOYSA-N
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Description

3-Methylimidazo[1,2-b]pyridazin-6-amine is a heterocyclic compound with the molecular formula C7H8N4. It is part of the imidazo[1,2-b]pyridazine family, which is known for its diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylimidazo[1,2-b]pyridazin-6-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods are efficient and allow for the construction of the imidazo[1,2-b]pyridazine scaffold .

Industrial Production Methods

the general principles of heterocyclic compound synthesis, such as the use of high-throughput screening and automated synthesis, are likely applicable .

Chemical Reactions Analysis

Types of Reactions

3-Methylimidazo[1,2-b]pyridazin-6-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound .

Scientific Research Applications

3-Methylimidazo[1,2-b]pyridazin-6-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Methylimidazo[1,2-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylimidazo[1,2-b]pyridazin-6-amine is unique due to its specific structural features and the resulting chemical and biological properties. Its distinct scaffold allows for unique interactions with molecular targets, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

3-methylimidazo[1,2-b]pyridazin-6-amine

InChI

InChI=1S/C7H8N4/c1-5-4-9-7-3-2-6(8)10-11(5)7/h2-4H,1H3,(H2,8,10)

InChI Key

SXXKGDRZUORMOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2N1N=C(C=C2)N

Origin of Product

United States

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